5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol, more commonly known as cannabidiol (CBD), is a naturally occurring compound found in the Cannabis sativa plant. [] It is classified as a cannabinoid, a class of diverse chemical compounds that act on cannabinoid receptors in the endocannabinoid system, which is involved in regulating various physiological processes. [] CBD is a of particular interest in scientific research due to its wide range of potential therapeutic applications, which are being actively investigated. [, , , , , ]
While the provided abstracts do not contain detailed molecular structure analyses, they do provide the IUPAC name for 5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol and identify it as a cannabinoid. [] This classification provides insight into its general molecular structure, suggesting similarities to other known cannabinoids like Δ⁹-THC and cannabinol (CBN). [] Further investigation into specific structural data, such as bond lengths, angles, and conformations, would require access to full research articles or databases containing this information.
The provided abstracts highlight the cyclization of 2-[1R-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol (CBD) to form Δ⁹-THC in the presence of a molecular sieve as a key chemical reaction. [] This reaction demonstrates the potential for structural modification of CBD through controlled chemical processes. Further research into other possible reactions involving CBD, such as oxidation, reduction, or esterification, could reveal additional avenues for synthesizing novel compounds with potentially useful properties.
Several papers indicate that 5-Methyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol (abnormal-cannabidiol (abn-CBD)) may exert its effects through a mechanism distinct from the known cannabinoid receptors CB1 and CB2. [, ] Research suggests the involvement of a novel receptor, termed the “abnormal-cannabidiol” receptor, or a related orphan G protein-coupled receptor. [] Specifically, abn-CBD has been shown to inhibit human neutrophil migration, a key process in the inflammatory response. [] This inhibition is suggested to occur through the abn-CBD receptor and is antagonized by the endocannabinoid N-arachidonoyl L-serine. [] Additionally, there is evidence of cross-talk or negative co-operativity between this novel target and the CB2 receptor. [] For instance, CB2 receptor antagonists enhance the inhibitory effects of abn-CBD on neutrophil migration. [] This intricate interplay between different receptors highlights the complexity of abn-CBD's mechanism of action and underscores the need for further research to fully elucidate its pharmacological profile.
CAS No.: 1721-59-1
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 24622-61-5
CAS No.: 88847-11-4
CAS No.: 24607-08-7